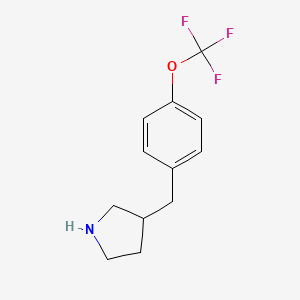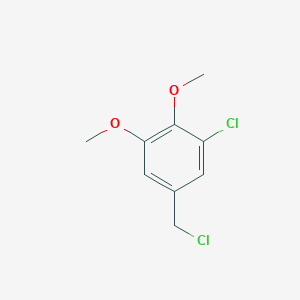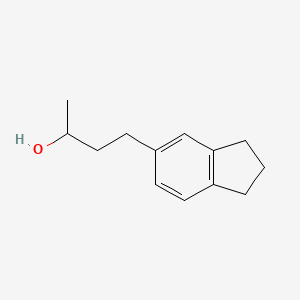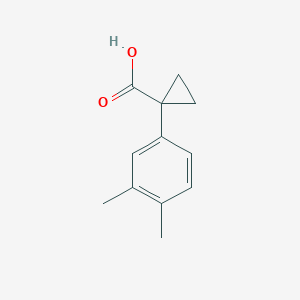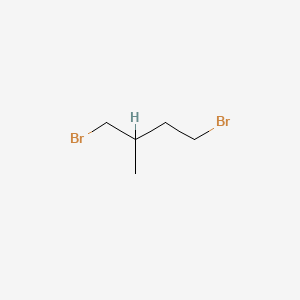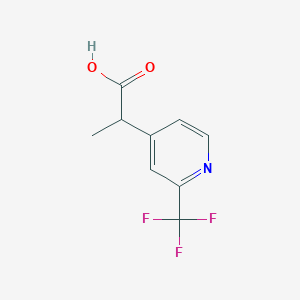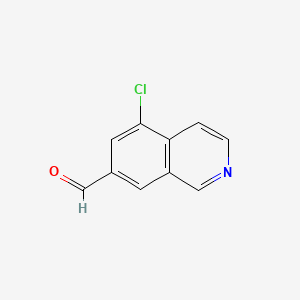
5-Chloroisoquinoline-7-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloroisoquinoline-7-carbaldehyde is a chemical compound belonging to the family of heterocyclic compounds. It is a pale-yellow, crystalline solid that has several applications in scientific research and industry, including its use as a building block in the synthesis of complex organic molecules.
Preparation Methods
The synthesis of 5-Chloroisoquinoline-7-carbaldehyde can be achieved through various methods. One common approach involves the cyclization of substituted alkynes with o-haloarylamidines in the presence of water, catalyzed by nickel . Industrial production methods often involve the use of strong acids or bases as catalysts, which can lead to the formation of isomers and side products .
Chemical Reactions Analysis
5-Chloroisoquinoline-7-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions
Scientific Research Applications
5-Chloroisoquinoline-7-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Chloroisoquinoline-7-carbaldehyde involves its interaction with molecular targets and pathways. It can act as an inhibitor of certain enzymes and proteins, affecting biological processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
5-Chloroisoquinoline-7-carbaldehyde can be compared with other similar compounds, such as:
2-Chloroquinoline-3-carbaldehyde: Similar in structure but with different substitution patterns.
8-Hydroxyquinoline-5-carbaldehyde: Contains a hydroxyl group instead of a chlorine atom.
6-(Dimethylamino)quinoline-5-carbaldehyde: Contains a dimethylamino group instead of a chlorine atom. These compounds share similar chemical properties but differ in their specific applications and reactivity .
Properties
Molecular Formula |
C10H6ClNO |
|---|---|
Molecular Weight |
191.61 g/mol |
IUPAC Name |
5-chloroisoquinoline-7-carbaldehyde |
InChI |
InChI=1S/C10H6ClNO/c11-10-4-7(6-13)3-8-5-12-2-1-9(8)10/h1-6H |
InChI Key |
BANZIOSALACJTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C1C(=CC(=C2)C=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


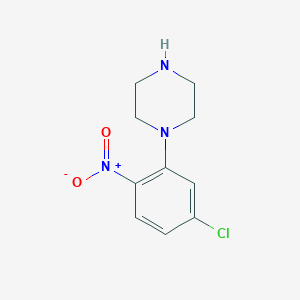
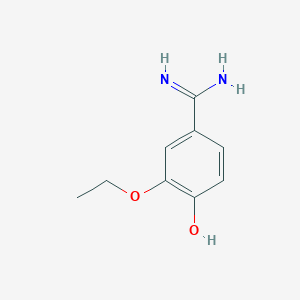
![1-[1-(3,4-Dimethylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13605199.png)

